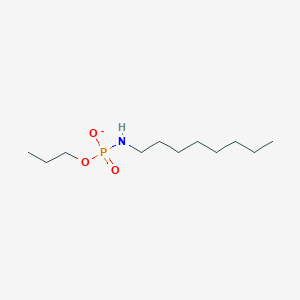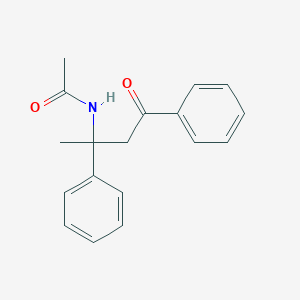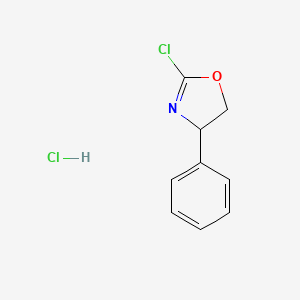![molecular formula C22H15N3S B14506413 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline CAS No. 64495-32-5](/img/structure/B14506413.png)
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is a complex organic compound that features a benzothiazole ring fused to a quinoline ring, with an aniline group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring This is followed by the cyclization of the intermediate products to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the aniline moiety.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
Applications De Recherche Scientifique
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and luminescent properties.
Mécanisme D'action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and quinoline rings allow for strong binding interactions with biological macromolecules, leading to the modulation of their activity . Molecular docking studies have shown that this compound can effectively bind to targets such as tyrosine-protein phosphatases, which are involved in cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-ones: These compounds share the benzothiazole moiety but differ in the quinoline ring structure.
2-Phenylquinazolin-4(3H)-ones: Similar in having a quinoline ring but lack the benzothiazole group.
4-[(1H-Benzimidazol-2-yl)phenyl]aniline: Contains a benzimidazole ring instead of benzothiazole.
Uniqueness
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is unique due to its combined benzothiazole and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .
Propriétés
Numéro CAS |
64495-32-5 |
|---|---|
Formule moléculaire |
C22H15N3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[4-(1,3-benzothiazol-2-yl)quinolin-2-yl]aniline |
InChI |
InChI=1S/C22H15N3S/c23-17-9-3-1-8-15(17)20-13-16(14-7-2-4-10-18(14)24-20)22-25-19-11-5-6-12-21(19)26-22/h1-13H,23H2 |
Clé InChI |
LMYYOTZFCDNBSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)







![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)



![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
